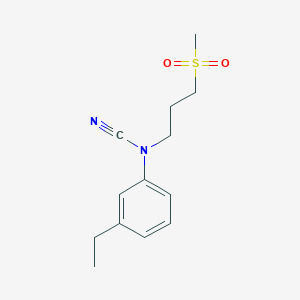

(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide

Description

(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide is a synthetic cyanamide derivative characterized by a 3-ethylphenyl group attached to a cyanamide moiety and a 3-methylsulfonylpropyl substituent. Cyanamides are nitrogen-containing compounds with the general formula R₁R₂N–CN, where the cyanamide group (–NCN) confers reactivity and biological activity.

Properties

IUPAC Name |

(3-ethylphenyl)-(3-methylsulfonylpropyl)cyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-3-12-6-4-7-13(10-12)15(11-14)8-5-9-18(2,16)17/h4,6-7,10H,3,5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNAANAEKMLYJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N(CCCS(=O)(=O)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide typically involves the reaction of 3-ethylphenyl cyanamide with 3-methylsulfonylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The cyanamide group can be reduced to form primary amines.

Substitution: The cyanamide group can participate in nucleophilic substitution reactions to form guanidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the cyanamide group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Primary amines.

Substitution: Guanidine derivatives.

Scientific Research Applications

(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive cyanamide group.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide involves its interaction with various molecular targets. The cyanamide group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The sulfonyl group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Findings and Limitations

- Agricultural Cyanamides: Calcium cyanamide reduces strawberry anthracnose incidence by 20–30% by altering soil microbiota and enhancing nutrient availability . The target compound’s ethylphenyl group may improve soil adhesion, but its methylsulfonyl moiety could hinder biodegradability.

- Synthetic Challenges : Unlike acetamides (synthesized via nitro reductions), cyanamides often require controlled conditions to avoid polymerization or side reactions .

- Toxicity Data Gap: No studies directly address the target compound’s hazards, though structural analogs suggest moderate dermal toxicity and possible allergenicity .

Biological Activity

Chemical Structure and Properties

The molecular formula of (3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide is . The compound features a cyanamide functional group, which is known for its biological activity. The presence of the ethylphenyl and methylsulfonyl groups may contribute to its pharmacological properties.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 270.36 g/mol |

| CAS Number | 1436358-27-8 |

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity, particularly against respiratory syncytial virus (RSV). Research has shown that compounds with a cyanamide moiety can inhibit viral replication effectively.

Case Study: Antiviral Efficacy Against RSV

In a study evaluating various derivatives, it was found that certain analogues of cyanamide demonstrated potent antiviral effects, with IC50 values in the nanomolar range. For instance, compounds bearing similar structural features to this compound showed IC50 values below 100 nM against RSV, indicating strong inhibitory effects on viral replication pathways .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that compounds in this class exhibit favorable pharmacokinetic profiles, including:

- Bioavailability : Enhanced absorption rates.

- Half-life : Acceptable half-life allowing for effective dosing regimens.

- Tissue Retention : Favorable tissue retention characteristics that may enhance therapeutic efficacy.

Table 2: Pharmacokinetic Profile of Related Compounds

| Compound | Bioavailability (%) | Half-life (hours) | Tissue Retention |

|---|---|---|---|

| Compound A | 45 | 6 | Moderate |

| Compound B | 60 | 8 | High |

| This compound | TBD | TBD | TBD |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interferes with viral entry or replication processes, potentially by inhibiting specific viral proteins or host cell pathways critical for viral life cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.